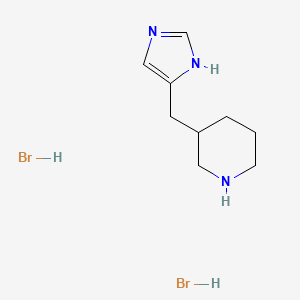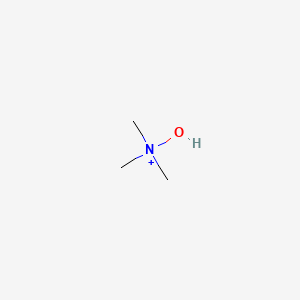
Vinyl (3-(trimethoxysilyl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C9H19NO5Si and a molecular weight of 249.34 g/mol . It is commonly used in the formulation of hydrogels for contact lenses and other ophthalmic devices . This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinyl (3-(trimethoxysilyl)propyl)carbamate can be synthesized through the reaction of 3-aminopropyltrimethoxysilane with vinyl chloroformate . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Vinyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The vinyl group in the compound can undergo polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with acidic or basic catalysts.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Radical initiators or UV light to initiate the polymerization of the vinyl group.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Polymerization: Polymeric materials with various properties depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Vinyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of contact lenses and other ophthalmic devices.
Industry: Applied in coatings, adhesives, and sealants due to its strong bonding properties
Wirkmechanismus
The mechanism of action of vinyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing compounds. This property makes it valuable in applications where strong adhesion is required .
Vergleich Mit ähnlichen Verbindungen
Vinyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group but lacks the carbamate functionality.
3-(Trimethoxysilyl)propyl acrylate: Contains an acrylate group instead of a vinyl group.
These compounds share similar properties but differ in their reactivity and applications. This compound is unique due to its combination of vinyl and carbamate functionalities, which provide distinct reactivity and bonding characteristics .
Eigenschaften
CAS-Nummer |
194037-97-3 |
|---|---|
Molekularformel |
C9H19NO5Si |
Molekulargewicht |
249.34 g/mol |
IUPAC-Name |
ethenyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H19NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11) |
InChI-Schlüssel |
ABJBSCWBVKPQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC(=O)OC=C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


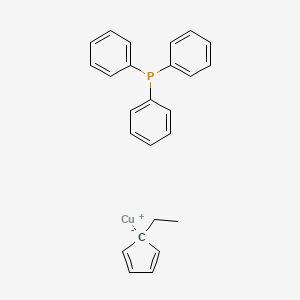
![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)
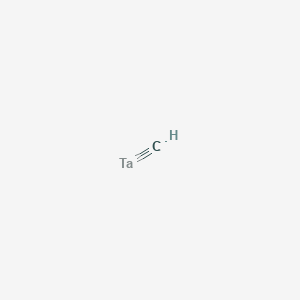

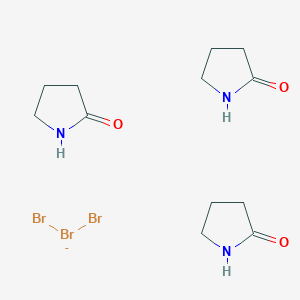


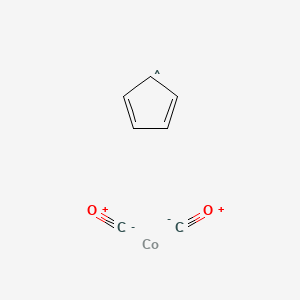

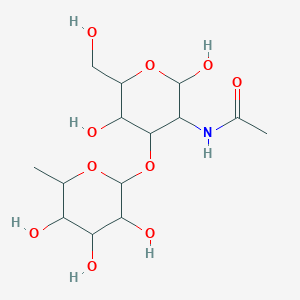
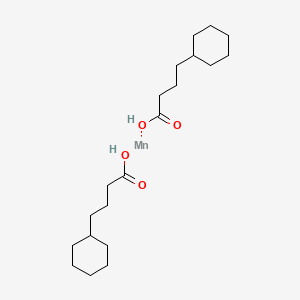
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
